6-Isopropoxy-4-methylpyridine-3-boronic acid HCl
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Overview
Description
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H15BClNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. Boronic acids are known for their ability to form stable covalent bonds with diols, making them useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 6-isopropoxy-4-methylpyridine with a boronic acid reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .
Industrial Production Methods
In an industrial setting, the production of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boronate esters. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .
Scientific Research Applications
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride involves its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridine-3-boronic acid
- 6-Isopropoxy-2-methylpyridine-3-boronic acid
- 4-Isopropoxy-6-methylpyridine-3-boronic acid
Uniqueness
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJKGOZMRAHLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OC(C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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